molecular formula C12H18O2 B14437193 (1S-cis)-2-Methyl-5-(1-methylvinyl)-2-cyclohexen-1-yl acetate CAS No. 76704-28-4

(1S-cis)-2-Methyl-5-(1-methylvinyl)-2-cyclohexen-1-yl acetate

Cat. No.: B14437193
CAS No.: 76704-28-4
M. Wt: 194.27 g/mol
InChI Key: YTHRBOFHFYZBRJ-RYUDHWBXSA-N
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Description

(1S-cis)-2-Methyl-5-(1-methylvinyl)-2-cyclohexen-1-yl acetate is an organic compound known for its unique structural configuration and potential applications in various fields. This compound is characterized by its cis configuration, where the substituents are on the same side of the double bond, contributing to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S-cis)-2-Methyl-5-(1-methylvinyl)-2-cyclohexen-1-yl acetate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of cyclohexene derivatives, which undergo acetylation in the presence of acetic anhydride and a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are meticulously controlled to optimize yield and purity. The use of continuous flow reactors is also explored to enhance efficiency and scalability. The final product is purified through distillation or recrystallization techniques to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

(1S-cis)-2-Methyl-5-(1-methylvinyl)-2-cyclohexen-1-yl acetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its saturated analogs.

    Substitution: Nucleophilic substitution reactions can occur at the acetate group, where nucleophiles such as hydroxide ions replace the acetate moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydroxide in an aqueous medium.

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Saturated cyclohexane derivatives.

    Substitution: Alcohols or other substituted cyclohexenes.

Scientific Research Applications

(1S-cis)-2-Methyl-5-(1-methylvinyl)-2-cyclohexen-1-yl acetate finds applications in various scientific research fields:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in stereoselective reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant aroma.

Mechanism of Action

The mechanism of action of (1S-cis)-2-Methyl-5-(1-methylvinyl)-2-cyclohexen-1-yl acetate involves its interaction with specific molecular targets and pathways. The compound’s acetate group can undergo hydrolysis, releasing acetic acid and the active cyclohexene derivative. This active form can interact with cellular components, modulating various biochemical pathways and exerting its effects.

Comparison with Similar Compounds

Similar Compounds

    (1R-cis)-2-Methyl-5-(1-methylvinyl)-2-cyclohexen-1-yl acetate: Similar structure but different stereochemistry.

    (1S-trans)-2-Methyl-5-(1-methylvinyl)-2-cyclohexen-1-yl acetate: Different configuration around the double bond.

    (1R-trans)-2-Methyl-5-(1-methylvinyl)-2-cyclohexen-1-yl acetate: Different stereochemistry and configuration.

Uniqueness

The uniqueness of (1S-cis)-2-Methyl-5-(1-methylvinyl)-2-cyclohexen-1-yl acetate lies in its specific cis configuration, which imparts distinct chemical and physical properties compared to its trans and other stereoisomers. This configuration can influence its reactivity, biological activity, and applications in various fields.

Properties

CAS No.

76704-28-4

Molecular Formula

C12H18O2

Molecular Weight

194.27 g/mol

IUPAC Name

[(1S,5S)-2-methyl-5-prop-1-en-2-ylcyclohex-2-en-1-yl] acetate

InChI

InChI=1S/C12H18O2/c1-8(2)11-6-5-9(3)12(7-11)14-10(4)13/h5,11-12H,1,6-7H2,2-4H3/t11-,12-/m0/s1

InChI Key

YTHRBOFHFYZBRJ-RYUDHWBXSA-N

Isomeric SMILES

CC1=CC[C@@H](C[C@@H]1OC(=O)C)C(=C)C

Canonical SMILES

CC1=CCC(CC1OC(=O)C)C(=C)C

Origin of Product

United States

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